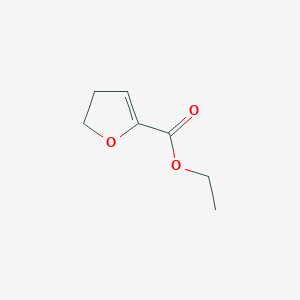
Ethyl 4,5-dihydrofuran-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4,5-dihydrofuran-2-carboxylate, also known as ethyl levulinate, is a versatile bio-based chemical that has gained significant attention in recent years due to its potential applications in various fields, including the pharmaceutical, food, and cosmetic industries. This compound is obtained from renewable sources such as biomass, and its synthesis method is environmentally friendly, making it a promising alternative to traditional petroleum-based chemicals.
Wirkmechanismus
The mechanism of action of Ethyl 4,5-dihydrofuran-2-carboxylate levulinate is not fully understood, but it is believed to involve the inhibition of certain enzymes and the scavenging of free radicals. Studies have shown that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, and can also scavenge reactive oxygen species (ROS), which are known to cause oxidative damage to cells.
Biochemical and Physiological Effects:
Ethyl levulinate has been shown to have several biochemical and physiological effects, including anti-inflammatory, antioxidant, and antimicrobial properties. Studies have also shown that this compound can inhibit the growth of cancer cells and promote wound healing. However, further research is needed to fully understand the mechanisms underlying these effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Ethyl 4,5-dihydrofuran-2-carboxylate levulinate in lab experiments is its eco-friendly synthesis method, which makes it a sustainable and renewable alternative to traditional petroleum-based chemicals. Additionally, this compound has shown promising results in various applications, including medicine, food, and cosmetics. However, one limitation of using this compound levulinate is its relatively high cost compared to other chemicals, which may limit its widespread use.
Zukünftige Richtungen
There are several future directions for the research and development of Ethyl 4,5-dihydrofuran-2-carboxylate levulinate. One potential area of focus is the development of new drugs based on the anti-inflammatory and antioxidant properties of this compound. Another area of interest is the use of this compound levulinate as a natural preservative in the food industry, which could help reduce the use of synthetic preservatives. Additionally, further research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of this compound levulinate, which could lead to the development of new applications in various fields.
Synthesemethoden
Ethyl levulinate can be synthesized through the esterification of levulinic acid with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. This reaction produces Ethyl 4,5-dihydrofuran-2-carboxylate levulinate, which can be purified through distillation or chromatography. The use of renewable feedstocks and non-toxic catalysts makes this synthesis method a sustainable and eco-friendly process.
Wissenschaftliche Forschungsanwendungen
Ethyl levulinate has been extensively studied for its potential applications in various fields, including medicine, food, and cosmetics. In the pharmaceutical industry, this compound has been shown to have anti-inflammatory, antioxidant, and antimicrobial properties, making it a potential candidate for the development of new drugs. In the food industry, Ethyl 4,5-dihydrofuran-2-carboxylate levulinate is used as a flavoring agent and a natural preservative due to its pleasant fruity aroma and antimicrobial activity. In the cosmetic industry, this compound is used as a natural fragrance and a skin conditioning agent.
Eigenschaften
IUPAC Name |
ethyl 2,3-dihydrofuran-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-2-9-7(8)6-4-3-5-10-6/h4H,2-3,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYJMHBVSUMWGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

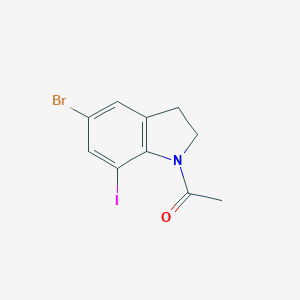

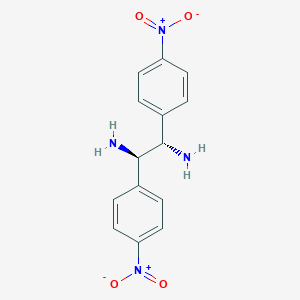
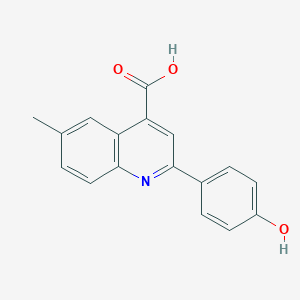
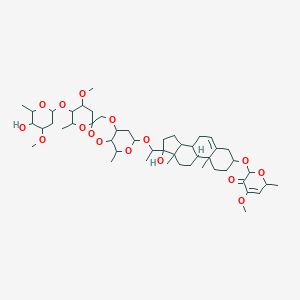
![[2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B58285.png)
![4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoic acid](/img/structure/B58287.png)
![Perfluoro[8-methylbicyclo[4.3.0]nona-1(6)-ene]](/img/structure/B58292.png)
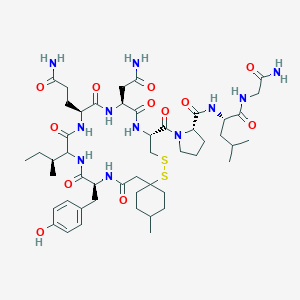
![Tetrakis[tris(dimethylamino)phosphoranylidenamino]phosphonium chloride](/img/structure/B58296.png)
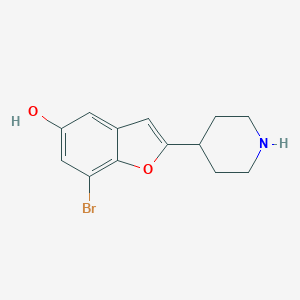
![2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide](/img/structure/B58300.png)
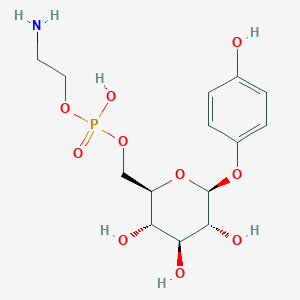
![(2S,6S)-4-Methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraene-3,9-dione](/img/structure/B58306.png)